molecular formula C18H17N3O2S B365574 N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide CAS No. 392246-62-7

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide

Cat. No.: B365574
CAS No.: 392246-62-7
M. Wt: 339.4g/mol
InChI Key: RAWIAEBHACDAQX-UHFFFAOYSA-N
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Description

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with acetic anhydride under acidic conditions.

    Acetylation: The amino group on the benzothiazole ring is acetylated using acetic anhydride to form the acetamido derivative.

    Coupling Reaction: The acetamido-benzothiazole derivative is then coupled with 3,4-dimethylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the benzothiazole core and subsequent acetylation.

    Purification: Purification of intermediates and final product using techniques such as recrystallization and chromatography.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: Employed as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide
  • N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
  • N-(6-acetamido-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-10-4-5-13(8-11(10)2)17(23)21-18-20-15-7-6-14(19-12(3)22)9-16(15)24-18/h4-9H,1-3H3,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWIAEBHACDAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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